![molecular formula C12H18BrCl2N3O2 B13516527 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C12H17BrClN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and contains both bromine and nitro functional groups
準備方法
The synthesis of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, 2-bromo-4-nitrotoluene, is prepared by nitrating 2-bromotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then brominated to introduce the bromine atom at the desired position.
Piperazine Introduction: The brominated nitro compound is reacted with 4-methylpiperazine under suitable conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common reagents used in these reactions include sodium borohydride, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride can be compared with other similar compounds, such as:
1-[(2-Chloro-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-[(2-Bromo-4-aminophenyl)methyl]-4-methylpiperazine dihydrochloride: Contains an amino group instead of a nitro group.
1-[(2-Bromo-4-nitrophenyl)methyl]-4-ethylpiperazine dihydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H18BrCl2N3O2 |
|---|---|
分子量 |
387.10 g/mol |
IUPAC名 |
1-[(2-bromo-4-nitrophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H16BrN3O2.2ClH/c1-14-4-6-15(7-5-14)9-10-2-3-11(16(17)18)8-12(10)13;;/h2-3,8H,4-7,9H2,1H3;2*1H |
InChIキー |
NJOXLMMIXYTYQA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![lithium(1+) 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13516446.png)
![tert-butyl (1R,5S)-2-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13516455.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
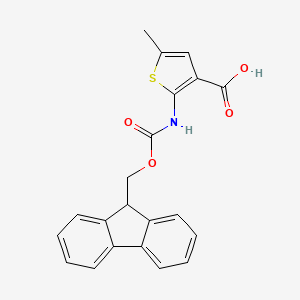
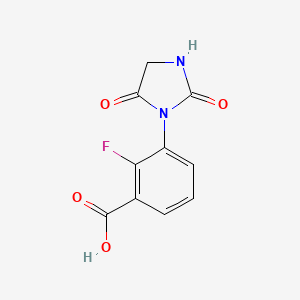
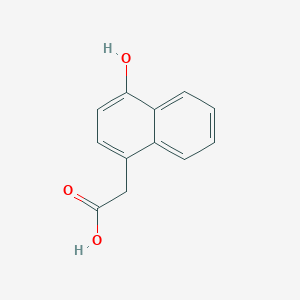
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
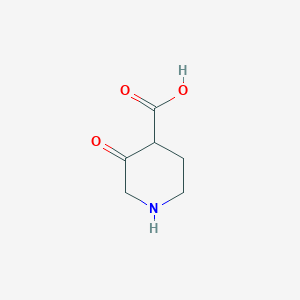

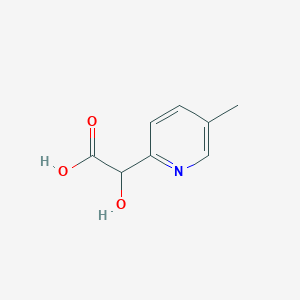


![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
